(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Description
(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One study investigated the synthesis and antimicrobial activity of new pyridine derivatives, where the structure of compounds similar to the given chemical was established through spectral (IR, 1H NMR, Mass) studies. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties in Medicinal Chemistry
Research into G protein-coupled receptors identified small molecule antagonists, including compounds with structural elements similar to the mentioned chemical. These studies found subnanomolar potencies in functional assays, highlighting their potential in therapeutic applications (Romero et al., 2012).
Chemosenors for Metal Ions
A study on the synthesis and characterization of compounds with thiophen-2-yl and pyridin-2-yl structures demonstrated their ability to selectively coordinate to Cu2+ ions, showing potential as chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).
Anticancer Activity
Derivatives of 1,3-diarylpyrazole containing thiophene were synthesized and showed significant inhibitory effects on certain cancer cell lines. This suggests the potential of these compounds, which share a structural resemblance with the given chemical, for further development in anticancer drug research (Inceler, Yılmaz, & Baytas, 2013).
Properties
IUPAC Name |
[1-(2-hydroxy-2-thiophen-2-ylethyl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-15(16-4-3-11-27-16)13-24-12-14(20-21-24)18(26)23-9-7-22(8-10-23)17-5-1-2-6-19-17/h1-6,11-12,15,25H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNPFHACXCKGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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